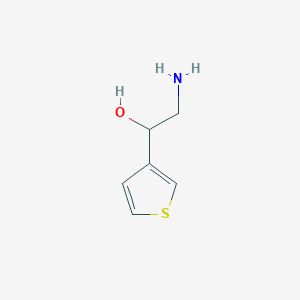

2-Amino-1-(thiophen-3-yl)ethan-1-ol

Description

The Versatile Thiophene (B33073) Scaffold in Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the fields of organic and medicinal chemistry. nih.gov Its structural similarity to the benzene (B151609) ring allows it to act as a bioisostere, often leading to compounds with comparable or enhanced biological activity. nih.gov This has made thiophene and its derivatives a primary focus for the development of new pharmaceuticals.

Thiophene-containing compounds have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov Their utility extends beyond medicine into materials science, where their electronic properties are harnessed in the development of organic semiconductors and light-emitting diodes. The versatility of the thiophene scaffold allows for a multitude of chemical modifications, providing a rich platform for the synthesis of diverse molecular architectures with tailored properties.

Table 1: Selected Pharmacological Activities of Thiophene Derivatives

| Pharmacological Activity | Reference |

| Antimicrobial | nih.gov |

| Anti-inflammatory | nih.gov |

| Anticancer | nih.gov |

| Antiviral | nih.gov |

| Anticonvulsant | nih.gov |

The Significance of the Amino Alcohol Functionality

The amino alcohol functional group, characterized by the presence of both an amine and a hydroxyl group, is another critical component of 2-Amino-1-(thiophen-3-yl)ethan-1-ol. This bifunctionality imparts a unique set of chemical properties, making amino alcohols valuable intermediates in organic synthesis. acs.org They are key building blocks in the construction of a vast number of biologically active molecules and natural products. acs.org

Chiral 1,2-amino alcohols, a class to which this compound belongs, are particularly important in asymmetric synthesis. They can serve as chiral auxiliaries or be incorporated into chiral ligands for metal-catalyzed reactions, enabling the stereoselective synthesis of complex molecules. acs.org This level of control is crucial in the development of pharmaceuticals, where the stereochemistry of a molecule can profoundly impact its efficacy and safety.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-thiophen-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUNYEOWLVWVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588024 | |

| Record name | 2-Amino-1-(thiophen-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102090-45-9 | |

| Record name | 2-Amino-1-(thiophen-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Trajectories and Multidisciplinary Relevance of 2 Amino 1 Thiophen 3 Yl Ethan 1 Ol

Established Synthetic Routes for 2-Aminothiophenes

The construction of the 2-aminothiophene core is a fundamental step in the synthesis of the target molecule. Several established methods are widely employed for this purpose.

Gewald Reaction and its Modifications for Thiophene Ring Formation

The Gewald reaction is a cornerstone in thiophene synthesis, providing a versatile and efficient method for constructing polysubstituted 2-aminothiophenes. wikipedia.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The reaction proceeds through an initial Knoevenagel condensation to form a stable intermediate, followed by the addition of sulfur, cyclization, and tautomerization to yield the desired 2-aminothiophene. wikipedia.org

Over the years, numerous modifications to the Gewald reaction have been developed to improve yields, shorten reaction times, and expand its substrate scope. researchgate.netumich.edu These modifications include the use of microwave irradiation, which has been shown to be beneficial for reaction yields and times. wikipedia.org Additionally, various catalysts have been explored to facilitate the reaction under milder and more environmentally friendly conditions. For instance, L-proline has been used as a green and cost-effective catalyst, promoting both the Knoevenagel condensation and the subsequent sulfur addition. organic-chemistry.org Solid base catalysts like sodium aluminate have also been employed, offering cost-effectiveness and ease of recovery and reuse. acs.org

The versatility of the Gewald reaction is further demonstrated by its application in two-step procedures, where an α,β-unsaturated nitrile is first prepared via a Knoevenagel-Cope condensation and then reacted with sulfur in the presence of a base. umich.edu This approach, along with various other modifications, has solidified the Gewald reaction as a universal method for synthesizing a wide array of substituted 2-aminothiophenes. researchgate.netnih.govresearchgate.net

One-Pot Multicomponent Synthesis Approaches

One-pot multicomponent reactions are highly valued in organic synthesis for their efficiency, as they allow for the formation of complex molecules in a single step, minimizing waste and simplifying purification processes. rsc.orgnih.gov The Gewald reaction itself is a prime example of a multicomponent reaction. organic-chemistry.org

Researchers have developed various one-pot procedures for synthesizing substituted 2-aminothiophenes, often building upon the principles of the Gewald reaction. organic-chemistry.org These methods are prized for their mild reaction conditions and the ability to generate diverse libraries of compounds. For example, an efficient one-pot synthesis of functionalized 2-aminothiophene scaffolds has been achieved using L-proline as a catalyst, highlighting the low catalyst loading and high yields attainable with this approach. organic-chemistry.org

Furthermore, one-pot syntheses have been extended to create more complex heterocyclic systems incorporating the 2-aminothiophene moiety. rsc.org For instance, a modified Gewald multicomponent reaction has been utilized for the one-pot synthesis of 2-aminothiophene-linked benzimidazoles. rsc.org Such strategies underscore the power of multicomponent reactions in rapidly accessing structurally diverse molecules with potential applications in various fields of chemical research. nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The biological activity of many molecules is dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of chiral molecules like this compound is of significant importance. nih.govbeilstein-journals.orgbeilstein-journals.org

Asymmetric Transfer Hydrogenation Techniques

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of ketones to chiral alcohols. nih.govacs.org This method typically employs a chiral catalyst, often a transition metal complex with a chiral ligand, and a hydrogen donor like isopropanol (B130326) or formic acid. nih.govnih.gov The catalyst facilitates the transfer of hydrogen to the ketone from one of its two faces, leading to the preferential formation of one enantiomer of the alcohol. nih.gov

Ruthenium(II) complexes containing chiral ligands, such as those derived from N-tosylethylenediamine, are well-known for their high efficiency in the asymmetric transfer hydrogenation of aromatic ketones. nih.gov These catalysts can be employed under both basic and acidic conditions, offering flexibility in the synthesis of chiral alcohols. nih.gov The choice of catalyst and reaction conditions can significantly influence the enantioselectivity of the reduction. acs.org For instance, the steric hindrance of the ketone substrate can play a crucial role in the regioselective and enantioselective reduction of diketones. acs.org The development of bifunctional transition metal-based catalysts has further advanced the field, enabling the production of valuable chiral alcohols on a commercial scale. acs.org

Chiral Resolution Strategies and Enzymatic Methods

Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent. For compounds similar to this compound, such as 3-(methylamino)-1-(2-thienyl)propan-1-ol, optically active mandelic acid or tartaric acid derivatives have been used as resolving agents. google.com

Enzymatic methods offer a highly selective and environmentally friendly alternative for chiral resolution. nih.govgoogle.com Lipases and proteases are commonly used enzymes that can selectively catalyze the hydrolysis or acylation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. nih.govgoogle.com For example, lipase-catalyzed enantioselective hydrolysis of N-acyl-amines is a known method for preparing optically pure chiral amines. google.com The kinetic resolution of racemic β-amino alcohols can also be achieved with high enantioselectivity using specific enzymes. researchgate.net

Enzymatic resolutions can be highly efficient, with recent developments focusing on robust and scalable processes. acs.org For instance, a hydrolase-catalyzed kinetic resolution of an α,α-disubstituted amino ester has been developed for kilogram-scale synthesis. acs.org The pH of the reaction medium can significantly impact the resolution of unprotected amino esters. acs.org Furthermore, enzymatic cascade reactions have been developed for the synthesis of chiral amino alcohols from readily available starting materials like L-lysine, offering a multi-step synthesis in a single pot. nih.gov

Control of Enantiomeric Excess in Synthetic Pathways

Achieving a high enantiomeric excess (ee) is a primary goal in asymmetric synthesis. The enantiomeric excess is a measure of the purity of one enantiomer over the other. Various strategies are employed to control and maximize the ee in synthetic pathways leading to chiral molecules. nih.gov

In asymmetric catalysis, the choice of the chiral catalyst and reaction conditions is paramount. youtube.com The structure of the catalyst, including the metal center and the chiral ligand, dictates the stereochemical outcome of the reaction. nih.gov For example, in asymmetric hydrogenation, the combination of a ruthenium catalyst with chiral diphosphine and amine-based ligands can lead to high enantioselectivity. nih.gov The reaction conditions, such as solvent, temperature, and pressure, can also be optimized to enhance the ee. organic-chemistry.org

In chiral resolution, the efficiency of the separation process determines the final ee of the desired enantiomer. In enzymatic resolutions, the inherent selectivity of the enzyme is the key factor. nih.govresearchgate.net The progress of the resolution is often monitored by techniques like chiral High-Performance Liquid Chromatography (HPLC) to determine the ee of the product. acs.orgmdpi.com In some cases, dynamic kinetic resolution can be employed, where the unwanted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. nih.gov

An in-depth examination of the synthetic approaches for producing this compound and its related analogs reveals a foundation built on established and versatile chemical transformations. The methodologies encompass both the general construction of the core amino alcohol structure and the specific considerations for optimizing the synthesis of this particular thiophene-containing compound.

Chemical Transformations and Derivatization of 2 Amino 1 Thiophen 3 Yl Ethan 1 Ol

Reactivity of the Amine Functionality

The primary amine group in 2-Amino-1-(thiophen-3-yl)ethan-1-ol is a key site for chemical modification, participating in reactions characteristic of primary amines.

Condensation Reactions for Schiff Base Formation

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. nih.govyoutube.com This reaction is typically acid-catalyzed and often requires the removal of water to drive the equilibrium towards the product. nih.gov The formation of the imine involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com Thiophene-derived Schiff bases and their metal complexes have garnered significant interest due to their potential biological activities. acs.orgnih.gov

The general reaction for Schiff base formation is as follows: R-CHO + H₂N-R' → R-CH=N-R' + H₂O Where R and R' represent various organic substituents.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Aldehyde/Ketone | Schiff Base (Imine) | nih.govyoutube.com |

| Thiophene-2-carbaldehyde | N¹,N¹-diethylethane-1,2-diamine | Thiophene-derived Schiff base | nih.gov |

Nucleophilic Substitution Reactions

The amine functionality of this compound can act as a nucleophile in substitution reactions. For instance, it can react with alkyl halides in a process known as N-alkylation. msu.edumsu.edu However, the direct alkylation of primary amines can sometimes lead to a mixture of mono- and poly-alkylated products, as the newly formed secondary amine can also react with the alkyl halide. msu.edumsu.edu To achieve selective mono-alkylation, specific reaction conditions and reagents may be necessary.

Another important reaction is the reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, which is used in the Hinsberg test to differentiate between primary, secondary, and tertiary amines. msu.edu Primary amines react to form a sulfonamide that is soluble in alkali. msu.edu

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Alkyl Halide | N-Alkylated Amine | msu.edumsu.edu |

| This compound | Benzenesulfonyl Chloride | Sulfonamide | msu.edu |

Imines Formation via Oxidative Deformylation of Amino Alcohols

While direct oxidative deformylation of this compound to an imine is not explicitly detailed in the provided context, the formation of imines from amino acids via reaction with sodium hypochlorite (B82951) is a known transformation. nih.gov This process involves the formation of a chloramine (B81541) intermediate, which then eliminates carbon dioxide and sodium chloride to yield the imine. nih.gov A more general and modern approach involves the tandem oxidative processes of alcohols to aldehydes/ketones, which then react with amines to form imines. nih.gov

Reactivity of the Hydroxyl Functionality

The hydroxyl group of this compound offers another avenue for chemical modification through oxidation and reduction reactions.

Oxidation Reactions to Carbonyl Compounds

The secondary alcohol functionality in this compound can be oxidized to the corresponding ketone, 1-amino-1-(thiophen-3-yl)ethan-2-one. The choice of oxidizing agent is crucial to selectively oxidize the alcohol without affecting the amine group or the thiophene (B33073) ring. Common oxidizing agents for converting secondary alcohols to ketones include chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions. The oxidation of a secondary alcohol to a ketone involves an increase in the oxidation state of the carbon atom bonded to the oxygen. youtube.com

| Starting Material | Product Type | Key Transformation | Reference |

| Secondary Alcohol | Ketone | Oxidation | youtube.com |

| (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol | (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanone | Oxidation of alcohol to ketone | researchgate.net |

Reduction Reactions to Alkane Derivatives

The hydroxyl group of this compound can be reduced to a methylene (B1212753) group, yielding 2-amino-1-(thiophen-3-yl)ethane. This transformation typically requires strong reducing agents and harsh reaction conditions. One common method for the reduction of alcohols to alkanes is the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base), although these are more typically used for carbonyl groups. A two-step process involving the conversion of the alcohol to a tosylate or mesylate followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄) is a more common approach for alcohol deoxygenation.

The reduction of the related compound, 1,6-di(thiophen-2-yl)hexane-1,6-dione, to the corresponding diol, 1,6-di(thiophen-2-yl)hexane-1,6-diol, has been achieved using sodium borohydride (B1222165) (NaBH₄). nih.gov While this is the reduction of a ketone to an alcohol, it demonstrates the use of hydride reagents in the context of thiophene-containing compounds.

| Starting Material | Product Type | Key Transformation | Reference |

| 1,6-di(thiophen-2-yl)hexane-1,6-dione | 1,6-di(thiophen-2-yl)hexane-1,6-diol | Reduction of ketone to alcohol | nih.gov |

| Ketones | Alcohols | Asymmetric reduction using oxazaborolidine catalyst | mdpi.com |

Etherification and Esterification Reactions

The presence of both a hydroxyl and a primary amino group in this compound presents a chemoselectivity challenge in etherification and esterification reactions. The relative nucleophilicity of the nitrogen and oxygen atoms dictates the reaction outcome, which can often be controlled by careful selection of reagents and reaction conditions.

Etherification: Selective O-alkylation of amino alcohols can be challenging due to the competing N-alkylation. google.com A common strategy involves the initial deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then reacts with an alkylating agent. One effective method uses a metal deprotonating agent, such as an alkali metal, to form the alcoholate anion in situ. This anion is then alkylated to yield the desired ether. google.com The process can be performed at temperatures where the metal is in a liquid state to facilitate the reaction. google.com Alternative methods for aryl ether synthesis, which could be adapted for this substrate, include copper-catalyzed Ullmann-type couplings or palladium-catalyzed reactions with aryl halides, often requiring specific ligands to promote the desired transformation. organic-chemistry.org

Esterification: The esterification of the hydroxyl group can be achieved using various methods. A widely applicable and convenient method for the esterification of amino-containing compounds is the use of trimethylchlorosilane (TMSCl) in an alcohol solvent, such as methanol, at room temperature. nih.gov This system efficiently converts amino acids to their corresponding methyl esters in good to excellent yields under mild conditions. nih.gov For this compound, this would involve reaction with an acyl chloride or carboxylic anhydride. To prevent N-acylation, protection of the amino group (e.g., as a Boc-carbamate) may be necessary prior to esterification. Subsequent deprotection would then yield the desired O-acylated product.

| Reaction Type | Reagents & Conditions | Expected Product | Reference |

| Etherification | 1. Metal deprotonating agent (e.g., Na, K) 2. Alkylating agent (e.g., R-X) | 2-(Alkoxy)-1-(thiophen-3-yl)ethan-1-amine | google.com |

| Esterification | 1. Amine protection (e.g., Boc₂O) 2. Acylating agent (e.g., RCOCl, (RCO)₂O) 3. Deprotection | 1-Amino-1-(thiophen-3-yl)ethyl-1-yl ester | nih.gov |

Modifications and Functionalization of the Thiophene Ring

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of the existing side chain at C3 and its activating nature influences the regioselectivity of these transformations.

Halogenation and Other Electrophilic Aromatic Substitutions

Thiophene is significantly more reactive than benzene (B151609) in electrophilic aromatic substitution, with reactions proceeding preferentially at the α-positions (C2 and C5). numberanalytics.come-bookshelf.de The amino alcohol substituent at the C3 position is an activating group, which directs incoming electrophiles primarily to the adjacent C2 position due to resonance stabilization of the intermediate sigma complex. masterorganicchemistry.com Substitution at the C5 position is also possible but generally occurs to a lesser extent.

Halogenation: The halogenation of the thiophene ring can be readily achieved using various reagents. jcu.edu.au

Bromination: N-Bromosuccinimide (NBS) is a common and effective reagent for the monobromination of thiophenes.

Chlorination: N-Chlorosuccinimide (NCS) or sulfuryl chloride can be used for chlorination. jcu.edu.au

Iodination: N-Iodosuccinimide (NIS) in a solvent like acetic acid is effective for introducing iodine onto the thiophene ring. jcu.edu.au

For 3-substituted thiophenes with activating groups, these reactions are expected to yield the 2-halo-3-substituted thiophene as the major product.

Other Electrophilic Substitutions:

Nitration: Nitration can be performed using a mixture of nitric and sulfuric acids, typically yielding the 2-nitro derivative as the main product. numberanalytics.com

Friedel-Crafts Acylation: The introduction of an acyl group is possible using an acyl chloride with a Lewis acid catalyst. numberanalytics.com The reaction is highly regioselective for the C2 position.

| Reaction | Reagent | Expected Major Product | Reference |

| Bromination | N-Bromosuccinimide (NBS) | 2-Amino-1-(2-bromo-thiophen-3-yl)ethan-1-ol | jcu.edu.au |

| Chlorination | N-Chlorosuccinimide (NCS) | 2-Amino-1-(2-chloro-thiophen-3-yl)ethan-1-ol | jcu.edu.au |

| Nitration | HNO₃ / H₂SO₄ | 2-Amino-1-(2-nitro-thiophen-3-yl)ethan-1-ol | numberanalytics.com |

| Acylation | RCOCl / AlCl₃ | 2-Amino-1-(2-acyl-thiophen-3-yl)ethan-1-ol | numberanalytics.com |

Cyclization Reactions to Fused Heterocycles

The bifunctional amino alcohol moiety of this compound is a powerful tool for constructing fused heterocyclic systems, such as thienopyridines and thieno-oxazines/thiazines. These reactions typically involve the condensation of both the amino and hydroxyl groups with a suitable dielectrophilic partner or an intramolecular cyclization following a modification of the side chain.

One prominent pathway involves the synthesis of thienopyridines . The Pomeranz–Fritsch reaction and its modifications are classical methods for constructing a pyridine (B92270) ring fused to an aromatic system. thieme-connect.comgoogle.comnih.gov For the target compound, this would likely involve an initial oxidation of the alcohol to a ketone, followed by condensation with an aminoacetal and subsequent acid-catalyzed cyclization to form a thieno[3,2-c]pyridine skeleton. google.com

Another important class of reactions involves the formation of a five-membered heterocyclic ring fused to the thiophene. Reaction of the amino alcohol with phosgene (B1210022), thiophosgene, or a similar carbonyl equivalent can lead to the formation of fused oxazolidinone or thiazolidinethione rings. For instance, the synthesis of 2,3-dihydro-5H-oxazolo[3,2-a]thieno[3,2-d]pyrimidin-5-one from a 3-aminothiophene derivative demonstrates the feasibility of forming a fused oxazole (B20620) ring from an amino group and a neighboring carbonyl, a structure analogous to what could be formed from the amino alcohol of the target compound. nih.gov

| Fused Heterocycle | General Strategy | Precursor from Target Compound | Reference |

| Thieno[3,2-c]pyridine | Modified Pomeranz-Fritsch Reaction | 2-Amino-1-(thiophen-3-yl)ethan-1-one | google.com |

| Thieno-oxazine | Reaction with a dielectrophile (e.g., α,β-unsaturated ketone) | This compound | nih.gov |

| Thieno-oxazolidinone | Reaction with phosgene or equivalent | This compound | nih.gov |

This compound as a Building Block in Complex Organic Synthesis

The structural features of this compound make it a valuable and versatile building block for the synthesis of more complex molecules, particularly those with potential pharmacological activity. Its utility stems from the ability to selectively functionalize the amino group, the hydroxyl group, and the thiophene ring, or to use the amino alcohol moiety in cyclization reactions to create fused heterocyclic scaffolds. rsc.orgnih.gov

The compound serves as a precursor to a variety of fused thienopyridines, which are isosteres of quinolines and isoquinolines and are core structures in many biologically active compounds. nih.gov For example, a ruthenium-catalyzed dehydrogenative cyclization has been used to synthesize polysubstituted quinolones from 1-(2-aminophenyl)ethan-1-ol and a benzyl (B1604629) alcohol. rsc.org A similar strategy could be envisioned for this compound to produce complex thienopyridinone derivatives.

Furthermore, the thiophene ring itself can be a platform for further elaboration. Following an initial transformation, such as a cyclization reaction, the remaining positions on the thiophene ring (C2 and C5) are available for functionalization via electrophilic substitution or metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents to modulate the electronic and steric properties of the final molecule. The chiral nature of the amino alcohol also offers the potential for stereoselective synthesis when used in its enantiomerically pure form. The amino alcohol motif is a key feature in ligands for asymmetric catalysis, suggesting another potential application for this scaffold in the synthesis of chiral molecules. rsc.org

Spectroscopic Characterization and Advanced Structural Analysis

Application of Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is fundamental for identifying the functional groups and probing the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon and proton framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum would be anticipated to show distinct signals for the protons on the thiophene (B33073) ring, the methine proton adjacent to the hydroxyl group, the methylene (B1212753) protons adjacent to the amino group, and the protons of the amino and hydroxyl groups. The chemical shifts and coupling constants of these signals would be crucial for confirming the connectivity of the atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Elucidation

A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals corresponding to the carbons of the thiophene ring, the carbon bearing the hydroxyl group, and the carbon bearing the amino group would be expected at characteristic chemical shifts, confirming the carbon skeleton of the compound.

Electronic Spectroscopy

Electronic spectroscopy, typically UV-Vis spectroscopy, would provide information about the electronic transitions within the molecule. The thiophene ring is the primary chromophore in this compound, and its absorption maxima would be indicative of the π-electron system.

A thorough spectroscopic investigation of 2-Amino-1-(thiophen-3-yl)ethan-1-ol is essential for a complete understanding of its chemical properties. However, at present, the necessary experimental data to conduct such an analysis is not available in the public domain. Further research and publication of these spectroscopic details are required to populate the scientific record for this particular compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. While specific experimental mass spectra for this compound are not available, the expected fragmentation can be predicted based on the known fragmentation pathways of thiophene derivatives and compounds with similar functional groups.

The molecular formula of this compound is C₆H₉NOS, which corresponds to a monoisotopic mass of approximately 143.04 g/mol . mpg.de In a mass spectrometer, the compound would be ionized, typically to form a molecular ion (M⁺). The stability of this molecular ion and its subsequent fragmentation are characteristic of the compound's structure.

For thiophene-containing molecules, fragmentation often involves the cleavage of bonds adjacent to the aromatic ring. Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: Cleavage of the C-C bond between the carbonyl/hydroxyl-bearing carbon and the aminoethyl group, leading to the formation of a stable thienyl-carbonyl or thienyl-hydroxyl cation.

Loss of water: Dehydration from the molecular ion is a common fragmentation pathway for alcohols.

Cleavage of the aminoethyl side chain: Fragmentation within the aminoethyl side chain can lead to the loss of small neutral molecules like ammonia (B1221849) or ethylene.

Predicted collision cross-section (CCS) values for the related compound 2-(methylamino)-1-(thiophen-3-yl)ethan-1-ol (B1468040) have been calculated, which can provide an indication of the ion's shape in the gas phase. For the [M+H]⁺ adduct, the predicted CCS is 132.6 Ų. uni.lu

The table below summarizes the expected major fragments for this compound in a mass spectrum.

| Fragment Ion (m/z) | Proposed Structure/Identity | Fragmentation Pathway |

| 143 | [C₆H₉NOS]⁺ (Molecular Ion) | Ionization of the parent molecule |

| 125 | [C₆H₇NS]⁺ | Loss of H₂O from the molecular ion |

| 110 | [C₅H₆S]⁺ | Cleavage of the C-C bond adjacent to the ring and loss of the aminoethanol group |

| 97 | [C₄H₅S]⁺ (Thienyl cation) | Further fragmentation of the thiophene ring |

| 44 | [C₂H₆N]⁺ | Cleavage of the bond between the thiophene ring and the side chain |

This table contains predicted fragmentation data based on the known mass spectrometric behavior of analogous thiophene and amino alcohol compounds, as direct experimental data for this compound is not available in the reviewed literature.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction and analysis of molecular properties with high accuracy.

Following geometry optimization, the calculation of vibrational frequencies is performed. These theoretical frequencies correspond to the vibrational modes of the molecule and can be directly compared with experimental data from infrared (IR) and Raman spectroscopy. This comparison serves to validate the accuracy of the calculated molecular structure.

Typically, calculated vibrational frequencies are systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, a scaling factor is often applied to the computed frequencies to improve the correlation with experimental values. researchgate.netmdpi.com For thiophene (B33073) derivatives, studies on related compounds show a good agreement between scaled theoretical frequencies and experimental spectra. researchgate.netiosrjournals.org For example, in the analysis of 2-thiophene carboxylic acid, C-C stretching vibrations calculated via the B3LYP method were found to align well with the recorded FT-IR and FT-Raman spectra. iosrjournals.org

Below is a representative table illustrating the comparison between experimental and calculated vibrational frequencies for a related thiophene compound.

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) B3LYP (cm⁻¹) |

| C-C stretching | 1528 | 1526 |

| C-C stretching | - | 1410 |

| C-C stretching | 1352 | 1356 |

| C-S stretching | 647 | 649 |

| Data is illustrative for a related thiophene derivative, 2-thiophene carboxylic acid. iosrjournals.org |

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the nuclear magnetic resonance (NMR) chemical shifts of molecules. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the GIAO method can accurately forecast ¹H and ¹³C NMR spectra.

These predicted spectra are invaluable for several reasons. They can aid in the assignment of complex experimental NMR data and help to confirm the proposed structure of a synthesized compound. mdpi.com For 2-Amino-1-(thiophen-3-yl)ethan-1-ol, a GIAO calculation would provide theoretical chemical shifts for the protons and carbons of the thiophene ring, the ethan-1-ol backbone, and the amino group, which could then be benchmarked against experimentally obtained spectra. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for calculating the electronic excited states of molecules. researchgate.net This analysis allows for the prediction of ultraviolet-visible (UV-Vis) absorption spectra by determining the energies of electronic transitions from the ground state to various excited states. qnl.qarsc.org

The results of TD-DFT calculations include the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption bands). rsc.org This information is crucial for interpreting experimental UV-Vis spectra and assigning specific absorption bands to electronic transitions, such as π → π* or n → π* transitions. rsc.org For thiophene-containing compounds, TD-DFT has been successfully used to investigate the nature of their electronic transitions. qnl.qa

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and shapes of these orbitals are critical for understanding a molecule's electronic properties and chemical reactivity. researchgate.netmdpi.com

The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), and the energy of the LUMO is related to the electron affinity (the ability to accept an electron). mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. mdpi.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.comnih.gov In thiophenes, which are electron-rich heterocycles, the HOMO is typically distributed over the π-system of the ring. iosrjournals.org The analysis of these orbitals provides insight into the regions of the molecule most susceptible to electrophilic and nucleophilic attack. wuxibiology.com

Below is a table of representative FMO data calculated for a related thiophene derivative.

| Parameter | Energy (eV) |

| E(HOMO) | -6.54 |

| E(LUMO) | -1.89 |

| Energy Gap (ΔE) | 4.65 |

| Data is illustrative for a related thiophene derivative, 2-thiophene carboxylic acid. iosrjournals.org |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is plotted on the surface of the molecule's electron density, providing a color-coded guide to its electrostatic potential.

In a typical MEP map, regions of negative electrostatic potential, usually colored in shades of red and yellow, indicate an excess of electrons and are prone to electrophilic attack. Conversely, areas with positive electrostatic potential, depicted in blue, are electron-deficient and represent likely sites for nucleophilic attack. Green areas denote regions of neutral potential.

For thiophene-containing compounds, the MEP map can reveal important features. For instance, in studies of other thiophene derivatives, the region around the sulfur atom and any electronegative substituents often shows a negative potential, making it a potential site for electrophilic interaction. The amino group in this compound would also contribute significantly to the MEP, with the lone pair of electrons on the nitrogen atom creating a region of negative potential. The hydroxyl group's oxygen atom would similarly be a site of negative potential, while the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential. researchgate.netnih.govmdpi.com

Prediction of Molecular Properties and Reactivity Descriptors

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate various molecular properties that are crucial for understanding a compound's behavior in the presence of an electric field. These properties are especially relevant for assessing the potential of a molecule in non-linear optics (NLO).

Linear Polarizability (α): This property describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, leading to an induced dipole moment.

First Hyperpolarizability (β): This is a measure of the non-linear response of a molecule to a strong electric field and is a key indicator of a material's potential for NLO applications, such as frequency doubling of light.

For a molecule to have a significant NLO response, it typically needs a large first hyperpolarizability value. This is often found in molecules with a high degree of charge transfer, which can be enhanced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In the case of this compound, the amino group can act as an electron donor and the thiophene ring can participate in the π-system.

Studies on other organic molecules often compare their calculated NLO properties to those of urea, a standard reference material for NLO studies. While specific calculated values for this compound are not available, the table below presents data for related compounds to illustrate the typical range of these properties.

| Compound | Dipole Moment (D) | Linear Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

| Urea (Reference) | Value not specified | Value not specified | Value not specified |

| Compound 3 (fused-triazine) | 2.76 | Value not specified | 15 times higher than urea |

| Compound 5 (fused-triazine) | 6.96 | Value not specified | 24 times higher than urea |

Data from a study on novel fused-triazine derivatives.

Chemical reactivity descriptors derived from DFT calculations, such as hardness, softness, and electrophilicity, provide a quantitative measure of a molecule's stability and reactivity. These concepts are rooted in the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Hardness (η): Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A), which can be approximated by the HOMO and LUMO energies (η ≈ (E_LUMO - E_HOMO)/2). A larger HOMO-LUMO gap corresponds to greater hardness and higher stability.

Softness (S): Chemical softness is the reciprocal of hardness (S = 1/η) and indicates how easily a molecule's electron cloud can be polarized. Soft molecules are generally more reactive than hard molecules.

Electrophilicity Index (ω): This index, introduced by Parr, measures the ability of a molecule to accept electrons. It is calculated as ω = µ^2 / (2η), where µ is the chemical potential (µ ≈ (E_HOMO + E_LUMO)/2). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

While specific values for this compound have not been reported in the searched literature, studies on other molecules demonstrate how these descriptors can be used to compare reactivity. mdpi.com For example, a comparison of aniline (B41778) derivatives showed that p-nitroaniline, with a smaller energy gap, is more reactive (softer) than p-isopropylaniline. mdpi.com

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) |

| p-aminoaniline | - | - | 4.6019 | - | 0.6456 |

| p-nitroaniline | - | - | 3.8907 | - | 1.7797 |

| p-isopropylaniline | - | - | 5.2968 | - | 0.6284 |

Data from a study on aniline derivatives. mdpi.com

Molecular Dynamics Simulations and Adsorption Behavior (General Principles)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com This technique allows for the investigation of dynamic processes such as conformational changes, molecular interactions, and adsorption phenomena. An MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system, including terms for bond stretching, angle bending, and non-bonded interactions. youtube.com

The general steps in an MD simulation are:

System Setup: Building an atomistic model of the molecule(s) of interest and placing it in a simulation box, often with a solvent.

Minimization: Optimizing the geometry of the system to remove any steric clashes or unfavorable interactions.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to allow the system to reach a stable state.

Production Run: Running the simulation for a desired length of time to collect data on the trajectory of the atoms.

Analysis: Analyzing the trajectory to extract information about the system's behavior, such as structural changes, interaction energies, and diffusion coefficients.

MD simulations can be particularly useful for studying the adsorption of molecules onto surfaces. For example, Grand Canonical Monte Carlo (GCMC) simulations, a related technique, can be used to predict the adsorption isotherms of gases on a material. nih.gov Analysis of the simulation can reveal the preferred binding sites, the strength of the interaction, and the effect of temperature on adsorption. nih.gov While no specific MD studies on the adsorption behavior of this compound were found, the principles can be applied to understand its potential interactions with various materials.

Theoretical Studies on Interaction with Biological Targets

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to a second molecule (a receptor), which is typically a protein or other biological macromolecule. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

The docking process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the receptor (often from the Protein Data Bank) and the ligand. This includes adding hydrogen atoms and assigning partial charges.

Docking Simulation: Using a scoring function to evaluate different binding poses of the ligand in the active site of the receptor. The scoring function estimates the binding affinity (e.g., in kcal/mol).

Analysis of Results: Examining the top-ranked poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor's active site.

Numerous studies have used molecular docking to investigate the interaction of thiophene derivatives with various biological targets. For instance, docking studies have been performed on thiophene-based compounds as potential inhibitors of fungal proteins and bacterial enzymes. nih.govresearchgate.net These studies often reveal that the thiophene ring can engage in hydrophobic interactions, while polar substituents like amino and hydroxyl groups can form crucial hydrogen bonds with the receptor.

While no specific docking studies for this compound were identified in the literature search, its structural features—a thiophene ring, an amino group, and a hydroxyl group—suggest that it has the potential to interact with a variety of biological targets through a combination of hydrophobic and hydrogen bonding interactions.

Research Applications of 2 Amino 1 Thiophen 3 Yl Ethan 1 Ol and Its Derivatives

Role in Pharmaceutical Development Research

The primary research focus on 2-Amino-1-(thiophen-3-yl)ethan-1-ol and its related structures lies within the realm of pharmaceutical sciences. The compound serves as a crucial starting material or intermediate in the synthesis of various pharmacologically active molecules and is a scaffold for the design of novel therapeutic agents.

Intermediate in Synthesis of Pharmacologically Active Compounds

This compound and its analogs are valuable intermediates in the synthesis of several key pharmaceutical compounds. The thiophene (B33073) moiety is a recognized pharmacophore present in numerous FDA-approved drugs. nih.gov The amino alcohol portion of the molecule provides reactive sites for further chemical modifications, allowing for the construction of more elaborate molecular architectures.

One of the notable applications of a related compound, (S)-3-methylamino-1-(thiophen-2-yl)propan-1-ol, is as a key intermediate in the synthesis of Duloxetine, an antidepressant medication. nih.gov While the direct use of this compound in the synthesis of Tapentadol, a centrally acting analgesic, is not explicitly detailed in the provided search results, various patents describe the synthesis of Tapentadol and its intermediates from related thiophene precursors. rsc.orgbiosynth.comscielo.br These synthetic schemes often involve Mannich reactions and subsequent modifications of thiophene-containing ketones. biosynth.com

The general reactivity of aminoketone derivatives of thiophene, which can be formed from this compound through oxidation, includes reduction of the carbonyl group to form alcohols and substitution reactions at the amino group, highlighting their versatility as synthetic intermediates.

Design and Synthesis of Novel Thiophene-Based Derivatives with Potential Biological Activities

The thiophene scaffold is a cornerstone in the design of novel compounds with a wide spectrum of biological activities. Researchers have extensively explored the synthesis of new thiophene derivatives, including those derived from amino-substituted thiophenes, to develop new therapeutic agents. These derivatives have shown promise in various areas, including oncology, infectious diseases, and neurology. biosynth.com

Thiophene-arylamide derivatives have been designed and synthesized as potent inhibitors of DprE1, an essential enzyme in Mycobacterium tuberculosis, demonstrating their potential as new antitubercular agents. In the field of oncology, novel thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, with some compounds showing significant inhibitory effects. biosynth.com Furthermore, 2-aminothiophene derivatives have been investigated as positive allosteric modulators of the A1 adenosine (B11128) receptor, which has implications for treating various conditions.

The synthesis of these derivatives often involves multi-step reactions starting from functionalized thiophenes. For instance, the Gewald reaction is a common method for synthesizing 2-aminothiophenes, which can then be further modified. The ability to introduce various substituents onto the thiophene ring and the amino group allows for the fine-tuning of the pharmacological properties of the resulting molecules.

Table 1: Examples of Biologically Active Thiophene Derivatives

| Derivative Class | Target/Activity | Research Findings |

|---|---|---|

| Thiophene-arylamides | DprE1 inhibitors (Antitubercular) | Showed potent antimycobacterial activity and no significant cross-resistance to existing drugs. |

| Thieno[2,3-d]pyrimidines | Tyrosine Kinase inhibitors (Anticancer) | Exhibited significant cytotoxic effects against cancer cell lines like MCF-7 and HepG-2. biosynth.com |

| 2-Aminothiophenes | A1 Adenosine Receptor Positive Allosteric Modulators | Certain fluoro-substituted analogues demonstrated enhanced positive allosteric modulator activity. |

Exploration as a Lead Structure for Drug Discovery

A lead structure in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure/activity relationships that require modification to achieve enhanced properties. The thiophene nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.gov

This compound, with its combination of a thiophene ring and a flexible amino alcohol side chain, represents a potential lead structure for the development of new drugs. The amino and hydroxyl groups provide handles for chemical modification, allowing for the creation of a library of derivatives to be screened for various biological activities. The thiophene ring itself can engage in various interactions with biological targets.

The exploration of thiophene derivatives as lead compounds is an active area of research. For example, inspired by the structure of known inhibitors, novel thiophene-arylamide compounds were developed from a lead compound, TCA1, to improve activity against M. tuberculosis. This highlights the strategy of using a thiophene-based lead structure to guide the design of more potent and selective drug candidates.

Applications in Material Science Research

While thiophene-based polymers and materials have significant applications in material science, specific research detailing the use of this compound in these areas is not extensively documented in the available literature. Thiophene derivatives, in general, are known for their unique electronic properties derived from the thiophene ring, making them of interest for various material science applications.

Use in Organic Electronics and Photovoltaics

Thiophene-based materials are widely studied for their potential in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The delocalized π-electron system of the thiophene ring facilitates charge transport, a crucial property for these applications.

Development of Fluorescent Markers for Biopolymers

Fluorescent markers are essential tools in biological and biomedical research for visualizing and tracking biopolymers such as proteins and nucleic acids. While some heterocyclic compounds are known to exhibit fluorescence, there is no specific information in the provided search results on the development or use of this compound as a fluorescent marker for biopolymers. A study on the fluorescent properties of some polythiophenes synthesized from a different thiophene derivative, 2-(thiophen-3-yl)acetohydrazide, has been reported, indicating that thiophene-based polymers can possess fluorescent properties. This suggests a potential, yet unexplored, avenue for research into the fluorescent characteristics of derivatives of this compound.

Advanced Organic Synthesis Research

The thiophene ring, combined with a chiral 1,2-amino alcohol moiety, makes this compound and its derivatives valuable scaffolds in advanced organic synthesis. Their structural features are particularly exploited in the development of novel catalytic systems and as key building blocks for stereochemically complex molecules.

Development of New Reagents and Catalysts

The inherent chirality and the presence of nitrogen and oxygen atoms in 2-amino-1-(thiophen-yl)ethan-1-ol analogues make them ideal precursors for chiral ligands in asymmetric catalysis. These ligands coordinate with metal centers to create a chiral environment, enabling the synthesis of enantiomerically enriched products.

A significant area of research involves the synthesis of C2-symmetric chiral ligands where a thiophene core acts as a rigid backbone. For instance, novel bis(imidazolinyl)thiophene and bis(oxazolinyl)thiophene ligands have been synthesized from thiophene-2,5-dicarboxylic acid and enantiopure amino alcohols. nih.gov These thiophene-based ligands, particularly the bis(oxazolinyl)thiophene variants (known as ThioBOX ligands), have proven effective in metal-catalyzed asymmetric reactions. When complexed with a Lewis acid such as copper(II) triflate (Cu(OTf)₂), they form potent chiral catalysts. nih.gov

These catalytic systems have been successfully applied to the asymmetric Friedel-Crafts alkylation of indoles with β-nitroolefins, a crucial carbon-carbon bond-forming reaction in organic chemistry. nih.gov The research demonstrates that the bis(oxazolinyl)thiophene ligands were more effective than their bis(imidazolinyl)thiophene counterparts for inducing asymmetry in this specific transformation. nih.gov The structural design of the chiral ligand is critical for achieving high enantioselectivity in such reactions. nih.govcapes.gov.br

Table 1: Performance of Thiophene-Based Chiral Ligands in Asymmetric Friedel-Crafts Alkylation

| Ligand Type | Catalyst System | Reaction Type | Yield | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|

| Bis(oxazolinyl)thiophene | 15 mol% L5 and Cu(OTf)₂ | Friedel-Crafts Alkylation | Up to 76% | Up to 81% | nih.gov |

Synthesis of Chiral Intermediates for Complex Molecule Construction

Chiral 1,2-amino alcohols containing a thiophene ring are highly valuable as enantiopure building blocks, or chiral intermediates, for the synthesis of more complex molecules, including pharmaceutically active compounds. taylorfrancis.comsieberresearchgrp.com The ability to synthesize these intermediates with high stereochemical control is a key goal in modern synthetic chemistry. nih.gov

One powerful method for preparing these intermediates is the asymmetric transfer hydrogenation of α-aminoketones. Research has demonstrated the synthesis of chiral 1,2-amino alcohols using ruthenium-based catalysts. acs.org For example, (S)-2-(Benzyl(methyl)amino)-1-(thiophen-2-yl)ethan-1-ol has been synthesized from its corresponding ketone precursor using a specific ruthenium catalyst and a formic acid/triethylamine mixture as the hydrogen source. acs.org This approach is advantageous as it often avoids the need for high-pressure hydrogenation equipment. acs.org

The significance of thiophene-containing chiral amino alcohols as intermediates is underscored by their use in the synthesis of important drugs. A structurally related compound, (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl)propan-1-ol, serves as a crucial intermediate for the synthesis of duloxetine. researchgate.net The synthesis of this intermediate can be achieved through methods like asymmetric hydrogenation of β-amino ketones, highlighting the industrial relevance of this molecular class. researchgate.net

Other synthetic strategies for producing chiral amino alcohols with high enantiopurity include the chiral oxazaborolidine-catalyzed reduction of α-haloketones followed by amination. taylorfrancis.com This method, applied to analogs, can produce the final amino alcohol with an enantiomeric excess of 95%. taylorfrancis.com

Table 2: Examples of Chiral Thiophene Intermediates and Synthesis Methods

| Product Intermediate | Precursor | Synthesis Method | Catalyst/Reagent | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|

| (S)-2-(Benzyl(methyl)amino)-1-(thiophen-2-yl)ethan-1-ol | 2-(Benzyl(methyl)amino)-1-(thiophen-2-yl)ethan-1-one | Asymmetric Transfer Hydrogenation | Ruthenium catalyst, HCOOH/TEA | Not specified, but method is highly enantioselective | acs.org |

| (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl)propan-1-ol | N/A | Asymmetric Hydrogenation | Transition metal complexes | >98.5% | researchgate.net |

Structure Activity Relationship Sar Principles in 2 Amino 1 Thiophen 3 Yl Ethan 1 Ol Research

Influence of Thiophene (B33073) Moiety on Chemical and Biological Interactions

The key influences of the thiophene moiety include:

Electronic Properties : Thiophene is an electron-rich aromatic system due to the lone pairs on the sulfur atom contributing to the aromatic sextet. nih.gov This heightened electron density makes the ring more reactive than benzene (B151609) towards electrophilic substitution. nih.gov The sulfur atom itself can act as a hydrogen bond acceptor, providing an additional point of interaction with biological receptors. nih.gov

Physicochemical Properties : Compared to its benzene analog, thiophene is more polar, which can lead to improved solubility and altered metabolic stability. nih.gov This change in polarity can be advantageous for optimizing a drug candidate's pharmacokinetic profile.

Metabolic Stability : The presence of the sulfur heteroatom can alter the metabolic pathways of the compound compared to a phenyl analogue, potentially leading to increased metabolic stability.

| Property | Thiophene | Benzene | Reference |

|---|---|---|---|

| Aromaticity | Aromatic (4n+2 π electrons) | Aromatic (4n+2 π electrons) | |

| Heteroatom | Sulfur | None | nih.gov |

| Polarity (log P) | 1.81 | 2.15 | |

| Reactivity | More reactive towards electrophilic substitution | Less reactive towards electrophilic substitution | nih.gov |

| Hydrogen Bonding | Sulfur atom can act as a hydrogen bond acceptor | π-system can participate in weaker interactions | nih.gov |

Contribution of Amino and Hydroxyl Groups to Intermolecular Interactions

The 2-amino-1-ethanol portion of the molecule, often referred to as an ethanolamine (B43304) scaffold, is fundamental to its ability to form strong intermolecular bonds. nih.govnih.gov Both the primary amino (-NH₂) and the hydroxyl (-OH) groups are potent participants in hydrogen bonding, which is critical for molecular recognition at a receptor's binding site. nih.govresearchgate.net

Hydroxyl Group (-OH) : This group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). libretexts.org Its ability to form strong hydrogen bonds is a defining characteristic of alcohols. rsc.org

Amino Group (-NH₂) : As a primary amine, this group has two hydrogen atoms that can act as hydrogen bond donors and a lone pair on the nitrogen that serves as a hydrogen bond acceptor. libretexts.org The basicity of the amino group also allows for the formation of ionic interactions if it becomes protonated (-NH₃⁺), which is common under physiological conditions. nih.gov

Studies on various amino alcohols confirm that they form robust intermolecular hydrogen bonds, often creating stable cyclic dimers in solution. nih.gov The interplay between the hydroxyl and amino groups can also lead to strong intramolecular hydrogen bonds, which influences the molecule's preferred conformation. rsc.orgresearchgate.net The combined hydrogen-bonding capacity of these two groups is a primary driver for the molecule's interaction with biological targets. nih.govnih.gov

| Functional Group | Potential Role in Hydrogen Bonding | Significance | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | Donor and Acceptor | Forms strong, directional interactions with biological targets. | libretexts.orgrsc.org |

| Amino (-NH₂) | Donor and Acceptor | Contributes to binding affinity and can form ionic bonds if protonated. | nih.govlibretexts.org |

Impact of Substituent Variations on Reactivity and Targeted Activity (General Mechanistic Studies)

Structure-activity relationship studies often involve systematically modifying a lead compound to observe the effects on its biological activity. For 2-Amino-1-(thiophen-3-yl)ethan-1-ol, variations in its structure could be explored to enhance potency, selectivity, or pharmacokinetic properties.

Substitution on the Thiophene Ring : Adding substituents to the thiophene ring can modulate its electronic properties and steric profile. nih.gov

Electron-donating groups (e.g., amino, hydroxyl) can increase the electron density of the ring, potentially enhancing interactions with electron-deficient pockets in a receptor. nih.gov

Electron-withdrawing groups (e.g., nitro, halogens) decrease the ring's electron density, which can alter its reactivity and binding mode. rsc.org The position of the substituent is also critical, as the 2- and 5-positions of the thiophene ring have different reactivity compared to the 3- and 4-positions. researchgate.net

Modification of the Amino Group : Altering the amino group, for instance by converting the primary amine to a secondary or tertiary amine, would have a significant impact. nih.gov Such changes affect the group's basicity and its hydrogen bond donating capacity, which can be crucial for target affinity. nih.gov

Modification of the Hydroxyl Group : While often critical for binding, the hydroxyl group could be modified, for example, by converting it into an ether or ester. This would eliminate its hydrogen bond donating ability and could serve to probe the necessity of this specific interaction for biological activity. nih.gov

General mechanistic studies on related compounds show that even slight modifications can lead to significant changes in biological outcomes. nih.govnih.gov

| Modification | Position | Potential Impact on Properties | Reference Principle |

|---|---|---|---|

| Addition of a Bromine (Br) atom | Thiophene ring (e.g., C5) | Increases lipophilicity; acts as an electron-withdrawing group, potentially altering binding interactions. | rsc.org |

| Addition of a Methyl (CH₃) group | Thiophene ring (e.g., C2) | Increases lipophilicity and steric bulk; weak electron-donating effect. | nih.gov |

| Conversion of -NH₂ to -NHCH₃ | Ethanolamine side chain | Reduces hydrogen bond donating capacity (from 2 to 1); increases steric bulk and lipophilicity. | nih.gov |

| Conversion of -OH to -OCH₃ | Ethanolamine side chain | Eliminates hydrogen bond donating ability; retains acceptor capacity; increases lipophilicity. | nih.gov |

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Methodologies

The synthesis of β-amino alcohols and thiophene (B33073) derivatives is traditionally reliant on methods that can be resource-intensive and generate significant waste. nih.gov Future research will increasingly focus on developing environmentally benign and efficient synthetic routes to 2-Amino-1-(thiophen-3-yl)ethan-1-ol and its analogues.

Key areas of development include:

Biocatalysis: The use of enzymes, such as lipases and reductases, offers a highly selective and sustainable alternative to traditional chemical catalysts. For instance, lipases from Pseudomonas cepacia and Candida rugosa have been successfully used for the kinetic resolution of related β-amino alcohol precursors. researchgate.netgoogle.com Similarly, immobilized Saccharomyces cerevisiae has been employed in the synthesis of the related compound (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, achieving high enantiomeric excess. researchgate.net Adapting these biocatalytic methods could provide an efficient pathway to enantiomerically pure this compound.

Catalyst-Free and Metal-Free Approaches: Recent advancements have demonstrated the synthesis of β-amino alcohols via the aminolysis of epoxides in water or mixed polar solvents without the need for a catalyst, representing a significant step towards greener chemistry. organic-chemistry.org Furthermore, metal-free synthesis methods for thiophene derivatives are being developed to reduce metal toxicity and improve efficiency. nih.gov A novel method for synthesizing β-amino alcohols has also been demonstrated under mild, metal-free conditions via a two-step Smiles rearrangement. acs.org

Table 1: Comparison of Potential Green Synthesis Strategies

| Methodology | Potential Advantages for Synthesizing this compound | Relevant Research Findings |

|---|---|---|

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Lipase-catalyzed kinetic resolution of β-amino alcohols and yeast-mediated reduction of precursor ketones have shown high efficiency and enantiomeric excess. researchgate.netresearchgate.net |

| Catalyst-Free Synthesis | Eliminates catalyst cost and toxicity, simplifies purification. | Aminolysis of epoxides in water has been achieved with high selectivity and yield without any catalyst. organic-chemistry.org |

| One-Pot Reactions | Increased efficiency, reduced solvent use and waste generation. | Modifications to the Gewald reaction for thiophene synthesis have improved efficiency. nih.gov Photo-induced radical reactions offer a one-pot strategy for 1,2-amino alcohols. gaylordchemical.com |

| Metal-Free Approaches | Avoids metal contamination in the final product, enhances sustainability. | Metal-free methods for both thiophene and β-amino alcohol synthesis are being actively developed. nih.govacs.org |

Advanced Computational Design of Novel Analogues

Computational chemistry and in silico drug design are powerful tools for accelerating the discovery of new therapeutic agents. nih.gov For this compound, these techniques can guide the rational design of novel analogues with enhanced biological activity and optimized pharmacokinetic profiles.

Future computational research will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing a dataset of related thiophene compounds, QSAR models can be built to predict the biological activity of newly designed analogues, saving time and resources in their synthesis and testing. nih.gov This approach has been used to identify promising thiophene derivatives as potential anticancer agents. techscience.comtechscience.com

Molecular Docking and Virtual Screening: These techniques can predict the binding affinity and interaction patterns of this compound analogues with specific biological targets, such as enzymes or receptors. zenodo.orgmdpi.com For example, docking studies have been used to identify thiophene derivatives as selective COX-2 inhibitors and to design new HIV-1 non-nucleoside reverse transcriptase inhibitors. mdpi.commdpi.com

Pharmacophore Modeling and ADMET Prediction: Identifying the key structural features (pharmacophore) necessary for biological activity allows for the focused design of new molecules. nih.gov Concurrently, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties in silico helps to prioritize candidates with favorable drug-like characteristics early in the discovery process. zenodo.org

Table 2: Computational Approaches for Analogue Design

| Computational Tool | Application to this compound | Example from Thiophene Research |

|---|---|---|

| QSAR | Predict biological activity of new analogues to prioritize synthesis. | Used to screen 2-amino-thiophene derivatives for anti-leishmanial activity. nih.gov |

| Molecular Docking | Identify potential biological targets and optimize binding interactions. | Used to design thiophene derivatives as PDE4D inhibitors for COPD. zenodo.org |

| Virtual Screening | Rapidly screen large libraries of virtual compounds for potential hits. | Employed to identify thiophene-substituted derivatives against the HCV assay. nih.gov |

| ADMET Prediction | Assess drug-likeness and potential toxicity before synthesis. | Ensured designed thiophene derivatives possessed favorable pharmacokinetic properties. zenodo.org |

Mechanistic Studies of Chemical Reactions and Biological Interactions

A deep understanding of the reaction mechanisms and biological interactions of this compound is crucial for its optimization and application. Future research will aim to elucidate these fundamental processes.

Areas for mechanistic investigation include:

Reaction Pathway Analysis: Quantum mechanical calculations can be used to determine the thermodynamics and kinetics of synthetic routes, identify transition states, and understand the electronic structure of intermediates. innovations-report.com Such studies can help to optimize reaction conditions and yields for the synthesis of this compound.

Elucidation of Biological Mechanisms: If the compound shows biological activity, studies will be needed to identify its molecular target and mechanism of action. The amino group can act as a hydrogen bond donor, while the hydroxyl and thiophene sulfur can also participate in interactions with receptors or enzymes. nih.govevitachem.com Investigating these interactions through techniques like X-ray crystallography of ligand-protein complexes or detailed enzymatic assays will be critical.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound—for example, by altering substituents on the thiophene ring or the amino group—and evaluating the effect on activity will establish clear SAR. nih.gov This information is invaluable for guiding the design of more potent and selective compounds. mdpi.com

Integration with High-Throughput Screening for Material Science Applications

Thiophene-based materials are of significant interest for their electronic and optical properties, finding use in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.comresearchgate.net The this compound scaffold could serve as a building block for novel functional materials.

The integration with high-throughput screening (HTS) will be a key enabler in this field:

Combinatorial Library Synthesis: HTS methodologies allow for the rapid, parallel synthesis of a large library of analogues of this compound. youtube.com This approach dramatically accelerates the exploration of the chemical space around the core structure.

Rapid Property Screening: Once a library of compounds is generated, HTS techniques can be used to rapidly screen them for desired material properties. This could include fluorescence, conductivity, thermal stability, or performance in a prototype electronic device. innovations-report.comyoutube.com

Data-Driven Discovery: HTS generates vast amounts of data. The use of data mining and machine learning techniques, such as principal component analysis (PCA), will be essential to identify patterns and extract meaningful insights, guiding the next round of material design and optimization. youtube.comdtu.dk This systematic, data-driven approach shifts materials development from trial-and-error to intelligent design. youtube.com Thiophene derivatives are already used as building blocks for combinatorial libraries, and applying this to material science applications is a logical next step. clinicalresearchnewsonline.com

Q & A

Q. Key factors affecting yield :

- Purity of starting materials (thiophene derivatives often require anhydrous conditions).

- Choice of reducing agent (e.g., NaBH₄ vs. H₂).

- Temperature control to avoid side reactions (e.g., over-reduction).

How can researchers confirm the structural identity and purity of this compound?

Basic

A multi-technique approach is essential:

- NMR spectroscopy : Compare and NMR peaks to published data for analogous compounds (e.g., δ 7.31–7.26 ppm for thiophene protons; δ 58.21 ppm for ethanolamine carbons) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., observed m/z 227.1217 vs. calculated 227.1213 for related structures) .

- X-ray crystallography : Resolve ambiguous stereochemistry using SHELX-based refinement (e.g., SHELXL for small-molecule structures) .

Q. Purity assessment :

- HPLC with UV detection (λ ~254 nm for aromatic/thiophene moieties).

- Melting point analysis (if crystalline).

What methodologies are recommended for resolving enantiomers of this compound?

Advanced

Enantioselective synthesis or resolution strategies include:

- Chiral catalysts : Use Ru- or Rh-based catalysts in hydrogenation (industrial precedents for similar alcohols achieve >90% enantiomeric excess) .

- Chromatographic separation : Chiral HPLC columns (e.g., Chiralpak® IA/IB) with polar mobile phases.

- Derivatization : Form diastereomers with chiral auxiliaries (e.g., Mosher’s acid) for NMR or crystallographic analysis .

Q. Challenges :

- Thiophene’s electron-rich structure may interfere with catalyst activity.

- Racemization risks under acidic/basic conditions during purification.

How should researchers address contradictory spectroscopic data during characterization?

Advanced

Contradictions (e.g., unexpected NMR splitting or HRMS adducts) require systematic troubleshooting:

Verify sample purity : Re-run HPLC or TLC to detect impurities.

Solvent effects : Test in deuterated solvents (CDCl₃ vs. DMSO-d₆) to eliminate exchange broadening.

Computational validation : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian or ORCA software).

Alternative techniques : Use X-ray crystallography to unambiguously assign structure .

Case study : A 0.3 ppm discrepancy in a related compound was traced to residual solvent, resolved by extended drying under vacuum .

What are the best practices for handling and storing this compound?

Q. Basic

- Storage : Keep in sealed, amber glass containers at –20°C under inert gas (N₂/Ar) to prevent oxidation .

- Handling : Use nitrile gloves and fume hoods; avoid contact with strong oxidizers (e.g., HNO₃) due to potential exothermic reactions .

- Disposal : Neutralize with dilute HCl before incineration, adhering to local regulations for amine waste.

How can researchers design experiments to study this compound’s interactions with biological targets?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) to measure binding kinetics (KD, kon/koff).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, guided by the compound’s thiophene and ethanolamine motifs .

Validation : Cross-check computational predictions with mutagenesis studies (e.g., Ala-scanning of binding pockets).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.